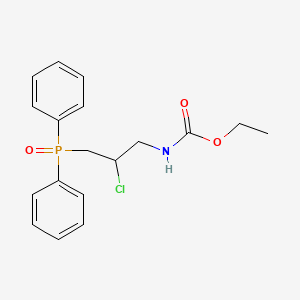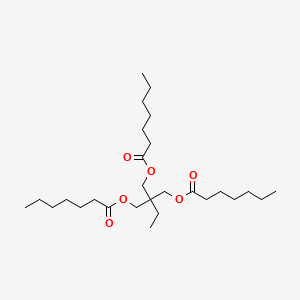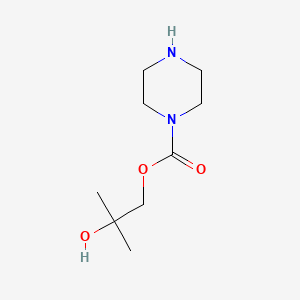
(2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloro group, a diphenyl-phosphinoyl group, and a carbamic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chloro-3-(diphenyl-phosphinoyl)propylamine with ethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding phosphine oxide, while reduction could produce a phosphine derivative. Substitution reactions typically result in the replacement of the chloro group with the nucleophile.
Scientific Research Applications
(2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphine-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of (2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the diphenyl-phosphinoyl group may interact with the active site of an enzyme, inhibiting its function and leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-3-(diphenyl-phosphinoyl)-but-2-enedioic acid diethyl ester
- Ethyl 3-phenylpropenoate
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, (2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
883797-58-8 |
|---|---|
Molecular Formula |
C18H21ClNO3P |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
ethyl N-(2-chloro-3-diphenylphosphorylpropyl)carbamate |
InChI |
InChI=1S/C18H21ClNO3P/c1-2-23-18(21)20-13-15(19)14-24(22,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,2,13-14H2,1H3,(H,20,21) |
InChI Key |
GHVFHWNILVGXPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12009527.png)

![4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12009544.png)


![5-(4-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12009570.png)
![Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12009571.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B12009578.png)


![4-{[(E)-(4-isopropylphenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12009591.png)


